REACTION_CXSMILES
|
C[OH:2].[Si](C=[N+]=[N-])(C)(C)C.Br[C:11]1N=C(Br)S[CH:15]=1.[CH2:17]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])[CH3:18].[CH3:24][CH2:25]OCC>CN(C=O)C>[CH3:24][CH2:25][CH2:15][CH2:11][CH2:18][C:17]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])=[O:2]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(SC1)Br
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 4 N HCl in dioxane (5 mL)
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give R-30
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated at 80° C. for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(=O)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |